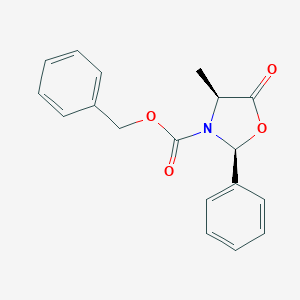

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

概要

説明

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a benzyloxycarbonyl group and a phenyl group contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-phenylalanine with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected amino acid. This intermediate is then cyclized with formaldehyde or another suitable aldehyde to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired enantiomerically pure product .

化学反応の分析

Alkylation and Acylation Reactions

The compound undergoes regioselective alkylation at the C4 position due to the steric and electronic effects of its substituents. Key findings include:

- Enolate Formation : Deprotonation with lithium amide bases (e.g., LHMDS) generates a stabilized enolate intermediate, which reacts with alkyl halides (e.g., methyl iodide) to yield C4-alkylated products with >95% diastereomeric excess (de) .

- Acylation : The benzyloxycarbonyl (Cbz) group facilitates selective acylation under mild conditions. For example, treatment with acetic anhydride in THF introduces acyl groups at the nitrogen atom without ring opening .

Example Reaction Pathway :

textDeprotonation → Enolate Formation → Alkylation → C4-Alkylated Product Conditions: LHMDS, THF, -78°C → R-X (alkyl halide) → 90% yield [2][5]

Hydrolysis and Ring-Opening Reactions

The oxazolidinone ring is cleaved under controlled conditions to produce amino acid derivatives:

- Acidic Hydrolysis : Using HCl (6M) at 80°C, the ring opens to yield N-Cbz-protected α-methylphenylalanine .

- Basic Cleavage : Potassium trimethylsilanolate (TMSOK) in THF cleaves the ring at 75°C, removing both the oxazolidinone and Cbz groups to generate free α-methylphenylalanine in 95% yield .

Comparative Hydrolysis Conditions :

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, 80°C, 12h | N-Cbz-α-methylphenylalanine | 85% |

| TMSOK, THF, 75°C, 2.5h | α-Methylphenylalanine | 95% |

Stereoselective Reactivity

The (2S,4S) configuration governs stereochemical outcomes in reactions:

- Thermodynamic vs. Kinetic Control : At low temperatures (-15°C), kinetic products (trans-oxazolidinones) dominate, while thermodynamic conditions (rt) favor cis-isomers .

- Chiral Induction : The phenyl and methyl groups at C2 and C4 enforce facial selectivity in nucleophilic additions. For instance, Grignard reagents add to the Re face of the carbonyl group, preserving chirality .

Comparative Analysis with Related Oxazolidinones

The compound’s reactivity contrasts with structurally similar derivatives:

科学的研究の応用

Intermediate in Drug Synthesis

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is primarily used as an intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against Gram-positive bacteria and have been pivotal in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Chiral Auxiliary

Due to its chiral nature, this compound acts as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry detailed the use of this compound in synthesizing novel oxazolidinone derivatives with enhanced antibacterial activity. The derivatives showed improved efficacy against resistant bacterial strains compared to existing antibiotics .

Case Study 2: Development of Chiral Drugs

Research highlighted in Helvetica Chimica Acta demonstrated that this compound could be utilized to produce chiral drugs through a series of reactions that leverage its stereochemistry. The resulting products exhibited significant biological activity and were evaluated for their potential therapeutic effects .

Data Table: Comparison of Oxazolidinone Derivatives

作用機序

The mechanism of action of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The benzyloxycarbonyl group provides steric hindrance, while the oxazolidinone ring stabilizes the transition state, leading to high enantioselectivity .

類似化合物との比較

Similar Compounds

- (2S,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

- (2R,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

- (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Uniqueness

The uniqueness of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one lies in its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce high enantioselectivity in reactions sets it apart from other similar compounds .

生物活性

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 311.33 g/mol

- CAS Number : 171860-41-6

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 510.0 ± 50.0 °C at 760 mmHg

- Flash Point : 262.2 ± 30.1 °C

Antimicrobial Properties

Oxazolidinones are primarily known for their antimicrobial activity, particularly against Gram-positive bacteria. The compound this compound has been studied for its efficacy against various bacterial strains.

-

Mechanism of Action :

- Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

- This mechanism is crucial in combating resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

-

Case Studies :

- A study demonstrated that derivatives of oxazolidinones exhibited potent activity against MRSA strains, suggesting that modifications in the structure could enhance their efficacy .

- Another investigation highlighted the effectiveness of similar compounds in inhibiting the growth of Enterococcus faecium, a common pathogen in hospital settings .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in various cell lines.

The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the oxazolidinone core can significantly affect biological activity. For instance:

- Substituting different aryl groups can enhance antimicrobial potency.

- The presence of a benzyloxycarbonyl group appears to improve selectivity and efficacy against specific bacterial strains.

特性

IUPAC Name |

benzyl (2S,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPAXEIEXNCGOJ-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。